1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide
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Overview
Description
1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide typically involves the reduction of isoquinoline derivatives. One common method is the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another approach involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction reactions using optimized conditions to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and fully saturated isoquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter function and prevent neurotoxicity by antagonizing the effects of neurotoxins . The compound’s neuroprotective activity is attributed to its ability to inhibit monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Benzyl-1,2,3,4-Tetrahydroisoquinoline: Functions as an anti-neuroinflammatory agent.
Uniqueness
1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual methyl and phenyl substitutions enhance its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
CAS No. |
25297-77-2 |
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Molecular Formula |
C17H20IN |
Molecular Weight |
365.25 g/mol |
IUPAC Name |
1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C17H19N.HI/c1-13-17-12-16(14-6-4-3-5-7-14)9-8-15(17)10-11-18(13)2;/h3-9,12-13H,10-11H2,1-2H3;1H |
InChI Key |
DBBPLBBMJHUEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC[NH+]1C)C=CC(=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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